molecular formula C28H28N2O4 B8685878 4-Butyl-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)benzamide CAS No. 651054-47-6

4-Butyl-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)benzamide

Cat. No. B8685878
M. Wt: 456.5 g/mol
InChI Key: MTXZLMZGDVRVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06143764

Procedure details

6,7-Dimethoxy-4-(4-aminophenoxy)quinoline (54 mg) and commercially available 4-butyl benzoate (54 mg) were dissolved in N,N-dimethylformamide (2 ml), 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (85 mg) was added, and the admixture was stirred at room temperature for 22 hours. The reaction mixture was then purified in the same manner as described in Example 51 to obtain 65 mg of the title compound (yield: 78%).
Quantity
54 mg
Type
reactant
Reaction Step One
Quantity
54 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[O:15][C:16]1[CH:21]=[CH:20][C:19]([NH2:22])=[CH:18][CH:17]=1.[C:23]([O:31]CCCC)(=O)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.Cl.C(N=C=N[CH2:42][CH2:43][CH2:44]N(C)C)C.[CH3:48]N(C)C=O>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[O:15][C:16]1[CH:17]=[CH:18][C:19]([NH:22][C:23]([C:24]2[CH:25]=[CH:26][C:27]([CH2:48][CH2:44][CH2:43][CH3:42])=[CH:28][CH:29]=2)=[O:31])=[CH:20][CH:21]=1 |f:2.3|

Inputs

Step One
Name
Quantity
54 mg
Type
reactant
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC=C(C=C1)N
Name
Quantity
54 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCCCC
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
85 mg
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the admixture was stirred at room temperature for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then purified in the same manner

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC=C(C=C1)NC(=O)C1=CC=C(C=C1)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.